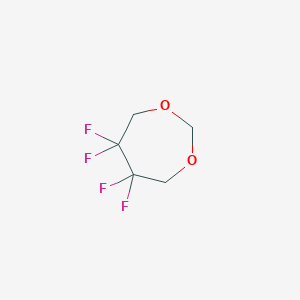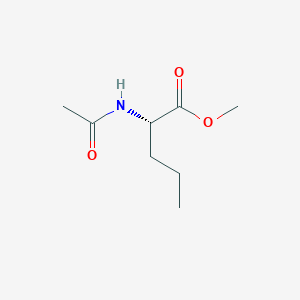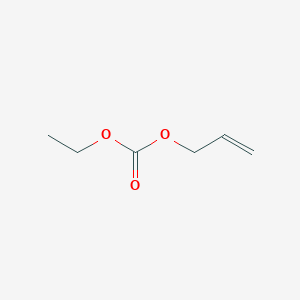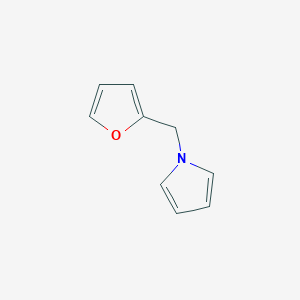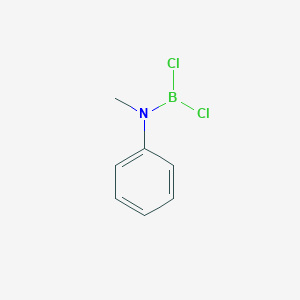
Boranamine, 1,1-dichloro-N-methyl-N-phenyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Boranamine, 1,1-dichloro-N-methyl-N-phenyl- is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is a boron-containing compound that has been synthesized using different methods. Boranamine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in various fields.
Wirkmechanismus
The mechanism of action of boranamine is not fully understood. However, it has been proposed that boranamine induces apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. Boranamine has also been shown to inhibit the NF-κB pathway, which is involved in the regulation of cell survival and proliferation.
Biochemische Und Physiologische Effekte
Boranamine has been shown to exhibit a number of biochemical and physiological effects. It has been reported to inhibit the activity of various enzymes, including proteases and kinases. Boranamine has also been shown to induce oxidative stress and DNA damage in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
Boranamine has several advantages for lab experiments. It is a potent anticancer agent that exhibits high selectivity towards cancer cells. Boranamine is also relatively stable and can be easily synthesized using different methods. However, boranamine has some limitations for lab experiments. It is highly reactive and can react with other compounds in the lab, leading to the formation of unwanted products.
Zukünftige Richtungen
Boranamine has several potential future directions for scientific research. One of the most promising directions is the development of boranamine-based anticancer drugs. Boranamine can also be used as a tool compound for the study of apoptosis and the NF-κB pathway. In addition, boranamine can be used as a boron-containing reagent in organic synthesis.
Conclusion:
Boranamine, 1,1-dichloro-N-methyl-N-phenyl-, is a boron-containing compound that has gained significant attention in scientific research due to its potential applications in various fields. Boranamine has been extensively studied for its mechanism of action, biochemical and physiological effects, and potential applications in cancer research and organic synthesis. Further research is needed to fully understand the potential of boranamine in these areas.
Synthesemethoden
Boranamine can be synthesized using different methods. One of the most common methods involves the reaction of boron trichloride with N-methyl-N-phenylamine in the presence of a reducing agent. Another method involves the reaction of boron trichloride with aniline in the presence of a reducing agent. The resulting product is then treated with methyl iodide to obtain boranamine.
Wissenschaftliche Forschungsanwendungen
Boranamine has been extensively studied for its potential applications in various fields. One of the most promising applications of boranamine is in the field of cancer research. Boranamine has been shown to exhibit potent anticancer activity against different types of cancer cells. It has been reported to induce apoptosis, inhibit cell proliferation, and suppress tumor growth in vivo.
Eigenschaften
CAS-Nummer |
1125-73-1 |
|---|---|
Produktname |
Boranamine, 1,1-dichloro-N-methyl-N-phenyl- |
Molekularformel |
C7H8BCl2N |
Molekulargewicht |
187.86 g/mol |
IUPAC-Name |
N-dichloroboranyl-N-methylaniline |
InChI |
InChI=1S/C7H8BCl2N/c1-11(8(9)10)7-5-3-2-4-6-7/h2-6H,1H3 |
InChI-Schlüssel |
HRRUSOCHDSAASP-UHFFFAOYSA-N |
SMILES |
B(N(C)C1=CC=CC=C1)(Cl)Cl |
Kanonische SMILES |
B(N(C)C1=CC=CC=C1)(Cl)Cl |
Synonyme |
Dichloro(N-methyl-N-phenylamino)borane |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



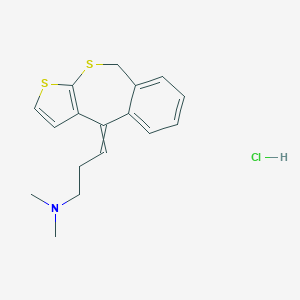
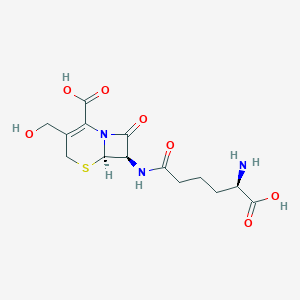
![1,4-Dichlorobicyclo[2.2.2]octane](/img/structure/B75740.png)
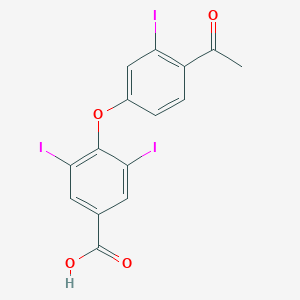
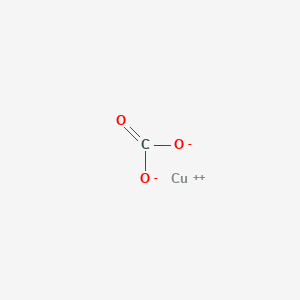
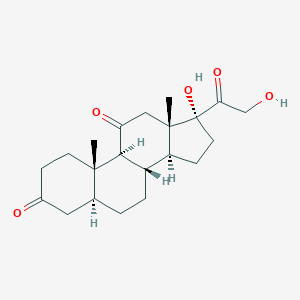
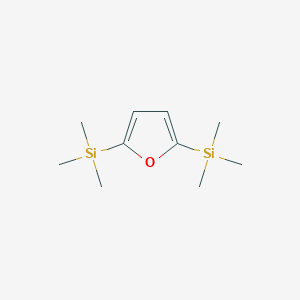
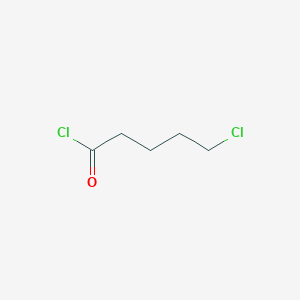
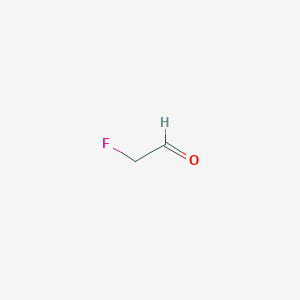
![5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B75752.png)
